1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide
Beschreibung
1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Eigenschaften
IUPAC Name |
1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-3-15-24(30,16-4-2)18-25-23(29)21-17-28(27-26-21)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h3-14,17,22,30H,1-2,15-16,18H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIALGIFBLDDFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC=C)(CNC(=O)C1=CN(N=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide typically involves a multi-step processThis reaction involves the cyclization of azides with alkynes in the presence of a catalyst, often copper(I) salts, to form 1,2,3-triazoles . The reaction conditions usually include mild temperatures and aqueous solvents to facilitate the formation of the triazole ring.
Analyse Chemischer Reaktionen
1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the triazole ring.
Wissenschaftliche Forschungsanwendungen
1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antiviral, antibacterial, and antifungal agents due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Materials Science: It is used in the creation of novel materials with unique properties, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzymes or disrupt biological pathways. This compound can also act as a ligand, binding to receptors and modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide can be compared with other triazole derivatives such as:
1,2,3-Triazole: A simpler triazole compound with similar chemical properties but less complex structure.
1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine: Another benzhydryl derivative with different functional groups and applications.
1-benzhydryl-piperazine: A related compound used in various therapeutic areas, including antifungal and antibacterial agents.
The uniqueness of 1-benzhydryl-N-(2-hydroxy-2-prop-2-enylpent-4-enyl)triazole-4-carboxamide lies in its specific structure, which allows for diverse chemical reactivity and a broad range of applications in scientific research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
